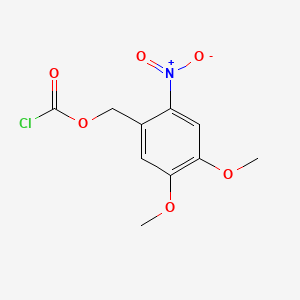

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

Description

The exact mass of the compound 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWPKIOWBQFXEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195538 |

Source

|

| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42855-00-5 |

Source

|

| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-2-nitrobenzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4,5-Dimethoxy-2-nitrobenzyl Carbonochloridate (NVOC-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl), a widely utilized photolabile protecting group. This document details the photochemical properties, mechanism of cleavage, and experimental considerations for its application in research and development.

Introduction

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, commonly abbreviated as NVOC-Cl, is a member of the ortho-nitrobenzyl class of photolabile protecting groups (PPGs). These "caged" compounds offer precise spatiotemporal control over the release of bioactive molecules. By covalently attaching the NVOC group to a functional moiety, such as an amine or hydroxyl group, the biological activity of the molecule is temporarily masked. Irradiation with ultraviolet (UV) light induces a photochemical reaction that cleaves the NVOC group, releasing the active molecule and a benign byproduct. This "uncaging" process is a powerful tool in various fields, including peptide and nucleotide synthesis, drug delivery, and the study of cellular signaling pathways.[1][2][3]

Core Mechanism of Action: Photochemical Cleavage

The defining characteristic of the NVOC protecting group is its ability to be removed by UV light. The process is an irreversible intramolecular photoreaction.

The Photochemical Reaction

The cleavage of the NVOC group proceeds through a mechanism analogous to a Norrish Type II reaction. The key steps are as follows:

-

Photoexcitation: The process is initiated by the absorption of a photon by the ortho-nitrobenzyl chromophore. This elevates the molecule to an excited singlet state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon. This step results in the formation of a transient species known as an aci-nitro intermediate.

-

Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement leads to the cleavage of the benzyloxycarbonyl bond, releasing the protected functional group (as a carbamic acid in the case of a protected amine, which then decarboxylates to the free amine).

-

Byproduct Formation: The cleavage of the NVOC group results in the formation of 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[4][5]

The overall reaction is efficient and clean, with the released molecule and the byproduct generally being non-reactive with each other.

Quantitative Data

The efficiency of the photocleavage process is determined by the photochemical properties of the NVOC chromophore. The following table summarizes key quantitative data for DMNB (4,5-dimethoxy-2-nitrobenzyl), a closely related chromophore to NVOC.

| Parameter | Value | Reference |

| λmax (Wavelength of Maximum Absorption) | ~350 nm | [6] |

| Molar Extinction Coefficient (ε) at λmax | 5,000 M-1cm-1 | [6] |

| Quantum Yield (Φ) | 0.05 | [6] |

Experimental Protocols

The following sections provide representative protocols for the protection of a primary amine with NVOC-Cl and the subsequent photolytic deprotection.

Protection of a Primary Amine with NVOC-Cl

This protocol describes a general procedure for the N-NVOC protection of a primary amine.

Materials:

-

Primary amine

-

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Slowly add a solution of NVOC-Cl (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the N-NVOC protected amine.

Photolytic Deprotection of an N-NVOC Protected Amine

This protocol outlines a general procedure for the photocleavage of the NVOC group.

Materials:

-

N-NVOC protected amine

-

An appropriate solvent (e.g., methanol, ethanol, or a buffer solution)

-

UV lamp (e.g., medium-pressure mercury arc lamp) with a filter to select the desired wavelength (e.g., 365 nm)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

Procedure:

-

Dissolve the N-NVOC protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be adjusted based on the molar extinction coefficient of the compound to ensure efficient light absorption.

-

Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the compound and the intensity of the light source. Monitor the reaction by TLC or HPLC.[7]

-

After complete cleavage, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and wash with dilute HCl to remove the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

-

Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the deprotected amine.

-

Dry the organic layer, concentrate, and purify the product as necessary.

Visualizations

Mechanism of Action

Caption: Photochemical cleavage pathway of an NVOC-protected amine.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Chemical Properties and Applications of the NVOC-Cl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl) is a photolabile protecting group widely employed in organic synthesis, particularly in the construction of complex biomolecules such as peptides and nucleic acids.[1][2] Its utility stems from its ability to be selectively removed under neutral conditions using UV light, offering an orthogonal deprotection strategy to traditional acid- or base-labile protecting groups.[3] This technical guide provides a comprehensive overview of the chemical properties of NVOC-Cl, including its synthesis, reactivity, and stability. Detailed experimental protocols for the protection of amines and hydroxyl groups, as well as for the photocleavage of the resulting NVOC-protected compounds, are presented. Furthermore, this guide explores the applications of NVOC-Cl in advanced synthetic methodologies, with a particular focus on its role in the photolithographic synthesis of microarrays. Quantitative data is summarized in structured tables for ease of reference, and key workflows are visualized using diagrams to facilitate understanding.

Introduction to the NVOC-Cl Protecting Group

The NVOC group belongs to the family of o-nitrobenzyl-based photolabile protecting groups.[3] The core principle behind its function lies in a photo-induced intramolecular rearrangement, leading to the release of the protected functional group and the formation of a 6-nitrosoveratraldehyde byproduct.[3] This process is typically initiated by irradiation with near-UV light, generally in the range of 320-365 nm.[3][4] The presence of two methoxy groups on the benzene ring enhances the photosensitivity of the NVOC group compared to the simpler o-nitrobenzyl group.[3]

Physicochemical and Spectroscopic Properties

NVOC-Cl is a pale yellow, crystalline solid that should be stored at 2-8°C and protected from moisture and light to prevent degradation. It is soluble in various organic solvents such as dioxane, tetrahydrofuran (THF), and acetonitrile.[5]

Table 1: Physicochemical Properties of NVOC-Cl

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ClNO₆ | |

| Molecular Weight | 275.64 g/mol | |

| Melting Point | 125 °C (decomposes) | |

| Appearance | Pale yellow powder | |

| Storage Temperature | 2-8 °C |

Spectroscopic Data:

-

UV-Vis Spectroscopy: NVOC-protected compounds typically exhibit a maximum absorption (λmax) in the near-UV region, which is crucial for their photolytic cleavage. The molar absorptivity (ε) at the excitation wavelength is a key factor in the efficiency of the deprotection reaction.[2][6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of NVOC-Cl would be expected to show characteristic peaks for the chloroformate group (C=O stretch), the nitro group (asymmetric and symmetric stretches), and the aromatic ring. Upon protection of an amine, a characteristic carbamate C=O stretching frequency would be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of NVOC-Cl and its derivatives would show distinct signals for the aromatic protons and carbons, the methoxy groups, and the benzylic methylene group. These signals can be used to confirm the successful introduction of the protecting group.[8][9][10][11]

Chemical Reactivity and Stability

The NVOC group is stable to a range of acidic and basic conditions, which allows for the selective removal of other protecting groups in its presence, highlighting its utility in orthogonal synthesis strategies.[3][12] For instance, it is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[3][13]

Table 2: Stability of the NVOC Group

| Condition | Stability | Reference(s) |

| Strong Acids (e.g., TFA, HCl) | Stable | [3] |

| Strong Bases (e.g., piperidine) | Stable | [3] |

| Catalytic Hydrogenation | Labile | [3] |

Experimental Protocols

Protection of Primary Amines with NVOC-Cl

This protocol describes a general procedure for the protection of a primary amine, such as an amino acid.

Materials:

-

Amine-containing substrate (1.0 eq)

-

NVOC-Cl (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (2.0 eq)

-

Solvent: 1:1 mixture of dioxane and water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine-containing substrate in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

In a separate flask, dissolve NVOC-Cl in dioxane.

-

Slowly add the NVOC-Cl solution to the amine solution at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, add water to the reaction mixture and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NVOC-protected amine.

-

Purify the product by column chromatography on silica gel if necessary.[5][14][15][16]

Photocleavage of the NVOC Protecting Group

This protocol provides a general method for the deprotection of an NVOC-protected compound.

Materials:

-

NVOC-protected substrate

-

Solvent (e.g., dioxane, ethanol, or a mixture with water)

-

UV lamp (e.g., medium-pressure mercury lamp) with a Pyrex filter (to block wavelengths below 300 nm)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve the NVOC-protected substrate in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific substrate and reaction scale.

-

Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes. This is important as oxygen can sometimes interfere with the photoreaction.

-

Irradiate the solution with a UV lamp. The ideal wavelength is typically around 350-365 nm. The reaction time can vary from minutes to several hours depending on the substrate, concentration, solvent, and lamp intensity.

-

Monitor the progress of the deprotection by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by extraction and/or column chromatography to remove the 6-nitrosoveratraldehyde byproduct.[3][17]

Table 3: Quantitative Data on NVOC Photocleavage

| Parameter | Value/Range | Conditions | Reference(s) |

| Irradiation Wavelength | 320-365 nm | Typical for o-nitrobenzyl groups | [3] |

| Quantum Yield (Φ) | 0.0013 (for a thymidine derivative) | Solution-phase | [2] |

| Cleavage Yield | Up to 80-95% | Dependent on substrate and conditions | [3] |

| Reaction Time | 0.5 - 3.5 hours | Dependent on substrate and lamp intensity | [3] |

Note: The quantum yield can be highly dependent on the specific substrate and solvent system. The value provided is for a related NVOC-protected nucleoside and serves as an indicator.

Potential Side Reactions during Deprotection

The major byproduct of NVOC cleavage is 6-nitrosoveratraldehyde. This species can potentially react with the newly deprotected amine, leading to the formation of imines or other adducts, which can lower the overall yield of the desired product.[3] The addition of aldehyde scavengers, such as semicarbazide or hydrazine, to the photolysis mixture can help to mitigate these side reactions.[3] Furthermore, the photoproducts themselves can sometimes act as internal filters, absorbing the UV light and reducing the efficiency of the cleavage reaction over time.[18]

Applications in Advanced Synthesis: Photolithographic Microarray Synthesis

A significant application of the NVOC protecting group is in the light-directed, spatially resolved synthesis of high-density peptide and oligonucleotide microarrays.[1][19][20] This technique allows for the parallel synthesis of thousands of unique sequences on a solid support.

The general workflow for photolithographic synthesis using NVOC-protected monomers is as follows:

-

Surface Preparation: A solid support (e.g., a glass slide) is functionalized with a linker molecule that has a protected amine group.

-

Selective Deprotection: A photomask is used to expose specific regions of the surface to UV light. In the exposed areas, the photolabile protecting group (e.g., NVOC) is cleaved, revealing a free amine.

-

Coupling: The entire surface is then flooded with a solution containing a single type of NVOC-protected amino acid or nucleotide. This monomer couples only to the free amines in the previously illuminated regions.

-

Capping (Optional but recommended): Any unreacted amines are capped to prevent them from reacting in subsequent cycles.

-

Repeat: The process of selective deprotection and coupling is repeated with different photomasks and monomers to build up the desired sequences at each specific location on the array.[21][22]

Below is a Graphviz diagram illustrating this workflow.

Caption: Workflow for photolithographic synthesis of microarrays using NVOC-protected monomers.

Conclusion

The NVOC-Cl protecting group is a valuable tool in modern organic synthesis, offering a robust and orthogonal method for the protection of amines and hydroxyls. Its key feature, the ability to be cleaved by UV light, has enabled the development of innovative technologies such as high-density microarray synthesis. A thorough understanding of its chemical properties, including its reactivity, stability, and the specifics of its photochemistry, is essential for its successful implementation in complex synthetic strategies. The detailed protocols and compiled data in this guide are intended to provide researchers with the necessary information to effectively utilize NVOC-Cl in their scientific endeavors.

References

- 1. Automated maskless photolithography system for peptide microarray synthesis on a chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. ekwan.github.io [ekwan.github.io]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. NMR_En [uanlch.vscht.cz]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Protective Groups [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cheresearch.engin.umich.edu [cheresearch.engin.umich.edu]

- 20. snu.elsevierpure.com [snu.elsevierpure.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. m.youtube.com [m.youtube.com]

The Art of Controlled Release: An In-depth Technical Guide to the Photolysis of Caged Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, techniques, and applications of photolysis of caged compounds. This powerful technology offers precise spatiotemporal control over the release of bioactive molecules, enabling researchers to dissect complex biological processes with unprecedented resolution. From fundamental mechanisms to detailed experimental protocols and applications in signaling pathways and drug delivery, this document serves as an essential resource for leveraging this innovative tool.

Core Principles of Caged Compounds

Caged compounds are biologically active molecules that are rendered temporarily inert by a covalently attached photolabile protecting group, or "cage".[1] Upon illumination with light of a specific wavelength, the cage undergoes a photochemical reaction, leading to its cleavage and the rapid release of the active molecule.[2][3] This process, known as photolysis or uncaging, allows for the precise control of the concentration of a bioactive substance in both time and space.[4][5]

The key advantages of using caged compounds include:

-

High Temporal Resolution: The release of the active molecule can be initiated within milliseconds to microseconds of the light pulse, enabling the study of fast biological processes.[6]

-

High Spatial Resolution: Light can be focused to a very small area, allowing for the activation of molecules in specific subcellular compartments or even at the level of a single synapse.[2]

-

Bypassing Diffusion Barriers: Caged compounds can be pre-equilibrated within a biological sample, overcoming the diffusional delays associated with traditional methods of compound application.[7]

-

Control over Concentration: The amount of released molecule can be controlled by modulating the intensity and duration of the light stimulus.[7]

The effectiveness of a caged compound is determined by several key photochemical properties:

-

Absorption Maximum (λmax): The wavelength at which the caged compound absorbs light most efficiently.

-

Molar Extinction Coefficient (ε): A measure of how strongly the caged compound absorbs light at a specific wavelength. A high extinction coefficient is desirable for efficient light absorption.

-

Quantum Yield of Photolysis (Φu): The efficiency of the uncaging reaction, defined as the number of released molecules per photon absorbed.[2] Higher quantum yields are generally preferred.

-

Two-Photon Absorption Cross-Section (δ): For two-photon uncaging, this parameter reflects the efficiency of simultaneous absorption of two lower-energy photons.[2]

Common Photolabile Protecting Groups

A variety of photolabile protecting groups have been developed, each with distinct photochemical properties and suitability for different applications.

Nitrobenzyl Derivatives

The o-nitrobenzyl group and its derivatives are among the most widely used caging groups.[8] Photolysis is typically initiated by UV light, leading to the release of the caged molecule.

Coumarin-Based Cages

Coumarin-based caging groups, such as the (7-hydroxycoumarin-4-yl)methyl (Hcm) and brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) groups, offer several advantages, including high photolysis efficiency and large two-photon absorption cross-sections.[9][10]

Nitroindoline Derivatives

Nitroindoline-based cages, like the 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) groups, are known for their rapid and efficient photorelease and stability at physiological pH.[4][11]

Quantitative Data of Common Caged Compounds

The selection of an appropriate caged compound is critical for the success of an experiment. The following tables summarize key quantitative data for several common caged compounds.

| Caged Compound | Photolabile Group | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Two-Photon Cross-Section (GM) | Ref. |

| NPE-ATP | NPE | 350 | 5,000 | 0.07 | ND | [2] |

| MNI-Glutamate | MNI | ~350 | ~4,350 | 0.085 | 0.06 | [2][4] |

| CDNI-GABA | CDNI | ~350 | ~4,500 | 0.05 | 0.1 | [4][12] |

| Bhc-Glutamate | Bhc | ~390 | ~20,000 | >0.2 | High | [9] |

| DEAC450-Glutamate | DEAC450 | 450 | >30,000 | ~0.1 | High at 900 nm | [13][14] |

| RuBi-GABA | Ruthenium-bipyridine | ~450 | ~5,000 | ~0.04 | ND | [12] |

NPE: 1-(2-nitrophenyl)ethyl; MNI: 4-methoxy-7-nitroindolinyl; CDNI: 4-carboxymethoxy-5,7-dinitroindolinyl; Bhc: brominated 7-hydroxycoumarin-4-ylmethyl; DEAC450: a derivative of 7-diethylaminocoumarin; ND: Not Determined.

Experimental Protocols

General Synthesis of a Caged Compound using 6-Nitroindoline-2-carboxylic Acid[12]

This protocol outlines a general method for synthesizing a caged compound by coupling a bioactive molecule (containing an amine or hydroxyl group) with 6-nitroindoline-2-carboxylic acid.

Materials:

-

6-Nitroindoline-2-carboxylic acid

-

Bioactive molecule with a free amine or hydroxyl group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of the Caging Group:

-

Dissolve 6-Nitroindoline-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

-

Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the active ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the bioactive molecule (1 equivalent) in anhydrous DMF or DCM.

-

Add a base such as TEA or DIPEA (2-3 equivalents).

-

Slowly add the activated 6-Nitroindoline-2-carboxylic acid solution to the bioactive molecule solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

-

Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

-

Characterization:

-

Confirm the identity and purity of the final caged compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Flash Photolysis of a Caged Compound in a Cellular Preparation[6][8]

This protocol describes a general procedure for the photolytic release of a bioactive molecule in a cellular context.

Materials:

-

Caged compound stock solution (e.g., in DMSO)

-

Experimental buffer or cell culture medium

-

Biological preparation (e.g., cultured cells, brain slice)

-

Flash lamp or UV laser system coupled to a microscope

-

Data acquisition system (e.g., for electrophysiology or fluorescence imaging)

Procedure:

-

Sample Preparation:

-

Prepare a working solution of the caged compound by diluting the stock solution in the experimental buffer to the desired final concentration.

-

Ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect the biological system.

-

Load the caged compound into the cells or apply it to the extracellular space of the preparation. For intracellular applications, methods like patch-pipette dialysis or cell-permeable AM esters can be used.[2]

-

-

Irradiation:

-

Position the biological preparation on the microscope stage.

-

Focus the light from the flash lamp or laser onto the region of interest.

-

Deliver a brief pulse of light of the appropriate wavelength to trigger photolysis. The duration and intensity of the light pulse should be optimized based on the quantum yield of the caged compound and the desired amount of photorelease.

-

-

Data Acquisition:

-

Simultaneously with or immediately after the light flash, record the biological response of interest (e.g., changes in membrane potential, ion channel currents, or fluorescence signals from an indicator).

-

-

Calibration (Optional but Recommended):

-

To quantify the amount of released molecule, a separate calibration experiment can be performed. This typically involves flashing a solution of the caged compound and measuring the concentration of the photoproduct using techniques like HPLC or by monitoring changes in absorbance.

-

Visualization of Concepts and Workflows

General Mechanism of Photolysis

The following diagram illustrates the fundamental principle of uncaging a bioactive molecule.

References

- 1. Caged compounds [hellobio.com]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. benchchem.com [benchchem.com]

- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. higleylab.org [higleylab.org]

Uncaging Molecules with UV Light: A Technical Guide to the Theoretical Core

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical principles underpinning the photoactivated release of molecules, a technique commonly referred to as "uncaging." By employing photolabile protecting groups (PPGs), researchers can exert precise spatial and temporal control over the release of bioactive compounds, making it an invaluable tool in fields ranging from neuroscience to targeted drug delivery.[1][2][3] This document will delve into the core photochemical mechanisms, compare one- and two-photon excitation methodologies, and provide detailed experimental protocols for key applications.

Fundamental Principles of Photochemical Uncaging

The foundation of molecular uncaging lies in the use of a photolabile protecting group (PPG), a chemical moiety that renders a bioactive molecule inert until it is cleaved by light.[1][3][4] The PPG is covalently attached to a crucial functional group of the molecule, effectively "caging" it and preventing its biological activity.[4][5] Upon irradiation with light of a specific wavelength, typically in the UV or visible spectrum, the PPG undergoes a photochemical reaction that breaks the covalent bond, releasing the active molecule with high spatiotemporal precision.[4][6][7]

Key Characteristics of an Ideal Photolabile Protecting Group

For a PPG to be effective, particularly in biological systems, it must satisfy a set of stringent criteria, often referred to as the "Lester rules" or "Sheehan criteria":[1]

-

Biological Inertness: The caged compound and the photolyzed PPG byproduct should be biologically inactive and non-toxic.[2][8][9]

-

Stability: The caged compound must be stable in the experimental environment, particularly against hydrolysis in aqueous solutions, to prevent premature release of the active molecule.[1][10]

-

Photochemical Efficiency: The uncaging process should be efficient, characterized by a high quantum yield (Φu) and a large molar extinction coefficient (ε) or two-photon absorption cross-section (δa).[11][12] An acceptable quantum yield is generally considered to be greater than 0.10.[1]

-

Wavelength Specificity: The PPG should be excitable at wavelengths that are not significantly absorbed by the biological sample to minimize photodamage.[1][13] Excitation wavelengths greater than 300 nm are generally preferred.[1]

-

Rapid Release Kinetics: The release of the active molecule should be rapid, ideally on a timescale faster than the biological process under investigation.[8][9]

-

Solubility: The caged compound and its byproducts should be soluble in aqueous media for biological applications.[1]

-

Clean Photochemistry: The photoreaction should proceed with a high chemical yield, producing minimal and non-interfering side products.[8]

Major Classes of Photolabile Protecting Groups

Several classes of PPGs have been developed, each with distinct photochemical properties and applications.

-

Nitrobenzyl-Based PPGs: This is one of the most widely used classes of PPGs.[1] The uncaging mechanism for many 2-nitrobenzyl derivatives proceeds via a Norrish Type II reaction.[1] Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and a nitroso-byproduct.[1] These PPGs can be used to cage a wide variety of functional groups, including carboxylates, phosphates, amines, and alcohols.[1]

-

Coumarin-Based PPGs: Coumarin derivatives are another important class of PPGs, valued for their generally high extinction coefficients and quantum yields.[11] They have been extensively used for caging a range of molecules and often exhibit rapid release kinetics.[11]

-

Phenacyl and Benzoin-Based PPGs: These PPGs are based on aromatic ketones.[8] The phenacyl group, for example, can undergo cleavage through various mechanisms depending on its substitution and the nature of the caged molecule.[1] The p-hydroxyphenacyl (pHP) group is particularly noteworthy as it uncages via a photo-Favorskii rearrangement, which results in a single, distinct photoproduct and can have quantum yields approaching unity for good leaving groups.[1]

-

BODIPY-Based PPGs: Borondipyrromethene (BODIPY) dyes have been developed as PPGs with strong absorption in the visible region of the spectrum.[11] A key advantage of BODIPY-based cages is their very high extinction coefficients, leading to high uncaging efficiencies.[11]

One-Photon vs. Two-Photon Excitation

The activation of a PPG can be achieved through either one-photon (1P) or two-photon (2P) excitation, with each method offering distinct advantages and disadvantages.

One-Photon Excitation

In one-photon uncaging, a single photon of high energy (typically UV light) is absorbed by the PPG, promoting it to an excited state and initiating the cleavage reaction.[6][14]

-

Advantages: The primary advantages of 1P uncaging are its relative simplicity and lower cost of instrumentation.[6] It is well-suited for applications requiring wide-field illumination or the stimulation of larger areas.[6]

-

Disadvantages: A major drawback is the limited penetration depth of UV light in scattering biological tissues and the potential for phototoxicity.[6][15] Furthermore, the excitation is not confined to the focal plane, leading to out-of-focus uncaging.[14]

Two-Photon Excitation

Two-photon uncaging involves the near-simultaneous absorption of two lower-energy photons (typically near-infrared) to achieve the same excited state as the absorption of a single high-energy photon.[14] This is a non-linear process, and its probability is proportional to the square of the light intensity.[15]

-

Advantages:

-

Enhanced Spatial Resolution: Because the two-photon absorption is confined to the tiny focal volume where the photon density is highest, it provides excellent three-dimensional spatial resolution, minimizing out-of-focus uncaging.[16]

-

Increased Penetration Depth: Near-infrared light scatters less in biological tissue than UV light, allowing for deeper penetration.[6][15]

-

Reduced Phototoxicity: The use of lower-energy photons and the confinement of excitation to the focal volume reduce overall phototoxicity to the sample.[6][17]

-

-

Disadvantages: The primary disadvantages are the higher cost and complexity of the required pulsed lasers and microscopy equipment.[15]

Quantitative Data for Common Photolabile Protecting Groups

The efficiency of an uncaging experiment is determined by several key photochemical parameters.[12] The one-photon uncaging efficiency is the product of the molar extinction coefficient (ε) and the quantum yield (Φu).[11] For two-photon uncaging, the relevant parameter is the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu).[11]

| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Solvent/Conditions | Reference |

| Nitrobenzyl-based | ||||||

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ATP | 347 | 5,000 | 0.06 | Aqueous Buffer | [8] |

| 1-(2-Nitrophenyl)ethyl (NPE) | ATP | 355 | 640 | 0.58 | Aqueous Buffer | [5] |

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | 336 | 4,500 | 0.085 | Aqueous Buffer | [18] |

| Coumarin-based | ||||||

| 7-Diethylaminocoumarin-4-yl)methyl (DEACM) | Carboxylate | 405 | - | 0.005-0.03 | Aqueous Buffer | [13] |

| p-Hydroxyphenacyl (pHP) | Tosylate | 282 | 14,000 | ~1.0 | Aqueous Buffer | [1] |

| BODIPY-based | ||||||

| meso-Methylhydroxy BODIPY | Histamine | 500 | >80,000 | 0.01-0.1 | Aqueous Buffer | [11] |

| Photolabile Protecting Group (PPG) | Caged Molecule | λ2P (nm) | δu (GM) | Reference |

| Nitrobenzyl-based | ||||

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | - | 740 | 0.03 | [8] |

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | 730 | 0.06 | [18] |

| Ruthenium-based | ||||

| RuBi | Glutamate | 720-800 | 0.2-0.4 | [17] |

Note: Values can vary depending on the specific caged molecule, solvent, and pH.

Experimental Protocols

General Experimental Workflow for UV Uncaging

The following provides a generalized workflow for a typical UV uncaging experiment in a cellular context.

Methodology:

-

Preparation of Caged Compound Stock Solution:

-

Sample Preparation and Loading:

-

Prepare the biological sample (e.g., cultured cells, brain slices).

-

Dilute the caged compound stock solution into the experimental buffer (e.g., artificial cerebrospinal fluid) to the desired final concentration.

-

Apply the caged compound to the sample, allowing it to diffuse and equilibrate. For intracellular targets, membrane-permeant versions of the caged compound may be required.

-

-

Microscopy and Targeting:

-

UV Light Source and Delivery:

-

Uncaging and Data Acquisition:

-

Deliver a pulse of UV light of a specific duration and intensity to the target area to initiate uncaging.[22]

-

Simultaneously record the biological response using techniques such as patch-clamp electrophysiology to measure changes in membrane potential or ion currents, or fluorescence imaging to monitor intracellular signaling events (e.g., calcium transients).[20][22]

-

-

Controls and Optimization:

-

Perform control experiments to ensure that the UV light itself or the photolyzed cage byproduct does not elicit a biological response.

-

Optimize the concentration of the caged compound, and the duration and intensity of the UV light to achieve a robust and reproducible response while minimizing phototoxicity.[13]

-

Protocol for Measuring Quantum Yield of Uncaging

The quantum yield of uncaging (Φu) is a measure of the efficiency of the photorelease process. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. A common method for determining Φu is the relative method, which compares the photoreaction of the sample to that of a chemical actinometer with a known quantum yield.

Materials:

-

Spectrophotometer

-

Fluorometer (if applicable)

-

UV light source with a specific wavelength output

-

Cuvettes

-

Sample of interest (caged compound)

-

Chemical actinometer (e.g., potassium ferrioxalate)

Procedure:

-

Prepare solutions: Prepare solutions of the caged compound and the actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is similar for both solutions.

-

Measure initial absorbance: Measure the initial absorbance spectrum of the caged compound solution.

-

Irradiate the sample: Irradiate the caged compound solution with monochromatic light of a known and constant intensity for a specific period.

-

Measure final absorbance: After irradiation, measure the absorbance spectrum of the caged compound solution again. The change in absorbance at a wavelength where the reactant absorbs and the product does not (or vice versa) is used to determine the extent of the reaction.

-

Irradiate the actinometer: Under identical irradiation conditions (wavelength, intensity, time, and geometry), irradiate the actinometer solution.

-

Determine photons absorbed by actinometer: The number of photons absorbed by the actinometer is determined by a well-established analytical procedure for the specific actinometer used.

-

Calculate quantum yield: The quantum yield of uncaging is calculated using the following formula:

Φu_sample = Φu_actinometer * (moles_sample_reacted / moles_actinometer_reacted) * (photons_absorbed_actinometer / photons_absorbed_sample)

If the initial absorbance and irradiation conditions are identical, the ratio of photons absorbed can be assumed to be 1.

Signaling Pathways and Applications

Uncaging techniques have been instrumental in elucidating complex signaling pathways by allowing researchers to introduce signaling molecules at precise locations and times.

A prime example is the use of caged glutamate to study synaptic transmission. By releasing glutamate at a single dendritic spine, researchers can mimic the action of a single synapse and study the resulting postsynaptic response, including the generation of excitatory postsynaptic potentials (EPSPs) and the influx of calcium ions, which can trigger downstream signaling cascades involved in synaptic plasticity.[12]

Conclusion

The uncaging of molecules with UV light is a powerful and versatile technique that has revolutionized the study of dynamic biological processes. By understanding the theoretical principles of photolabile protecting groups, the nuances of one- and two-photon excitation, and the practical aspects of experimental design, researchers can harness the power of light to control biological systems with unprecedented precision. As new PPGs with improved photochemical properties continue to be developed, the scope and impact of uncaging technologies in basic research and drug development are set to expand even further.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]

- 16. scientifica.uk.com [scientifica.uk.com]

- 17. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons [jove.com]

The Chemistry of Control: A Technical Guide to Nitrobenzyl-Based Caging Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of nitrobenzyl-based photoremovable protecting groups, commonly known as "caging" groups. These versatile tools offer precise spatiotemporal control over the release of bioactive molecules, making them invaluable in a wide range of scientific disciplines, from fundamental biological studies to advanced drug delivery systems. This guide details their synthesis, photochemical properties, and applications, providing the necessary information for their effective implementation in research and development.

Core Principles of Nitrobenzyl Caging Chemistry

The utility of nitrobenzyl derivatives as caging groups stems from their ability to undergo efficient photolytic cleavage upon irradiation with UV light, releasing a protected molecule of interest and a benign byproduct. The most commonly employed caging moieties are based on the ortho-nitrobenzyl scaffold.

The general mechanism of photocleavage for an ortho-nitrobenzyl (oNB) caged compound proceeds through a Norrish Type II reaction.[1] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[2][3] This transient species then undergoes a rapid rearrangement to release the caged molecule and form an ortho-nitrosobenzaldehyde or a related derivative.[4][5] The efficiency of this process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group.[1][6]

Structural Modifications for Enhanced Properties

Standard o-nitrobenzyl cages are typically excited by UV-A light (around 340-365 nm).[4] However, for biological applications, particularly in living cells and tissues, longer wavelengths are desirable to minimize phototoxicity and increase tissue penetration.[7] To achieve this, electron-donating substituents, such as methoxy groups, are often introduced to the nitrobenzyl chromophore. A prominent example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which exhibits a red-shifted absorption maximum, allowing for cleavage with wavelengths up to 420 nm.[4][8]

Furthermore, the development of caging groups amenable to two-photon excitation (TPE) has enabled even greater spatial resolution and deeper tissue penetration. TPE utilizes near-infrared (NIR) light, typically in the 700-1000 nm range, where two photons are simultaneously absorbed to achieve the same electronic transition as a single UV photon.[9] This nonlinear optical process confines the uncaging event to the focal volume of the laser, providing sub-femtoliter precision.[10]

Quantitative Photochemical Data

The efficiency of a caging group is quantified by its photochemical properties, primarily its absorption characteristics and quantum yield of photolysis. The following tables summarize key quantitative data for a selection of commonly used nitrobenzyl-based caging groups.

| Caging Group | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Typical Quantum Yield (Φ) | Key Features & References |

| ortho-Nitrobenzyl | oNB | ~260-350 | ~5,000 - 10,000 | 0.1 - 0.4 | General purpose, high cleavage efficiency.[8] |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 | ~4,500 | 0.01 - 0.1 | Red-shifted absorption, suitable for biological applications.[8] |

| 1-(2-Nitrophenyl)ethyl | NPE | ~260-350 | ~5,000 | 0.1 - 0.4 | Similar properties to oNB.[8] |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | ~355 | ~4,500 | < 0.1 | Red-shifted absorption, often with lower quantum yields than DMNB.[8] |

| α-Carboxy-2-nitrobenzyl | CNB | ~260 | Not widely reported | 0.2 - 0.4 | Good water solubility, fast uncaging rates.[8] |

| 5-Carboxymethoxy-2-nitrobenzyl | CMNB | ~310 | Not widely reported | Intermediate | Imparts significant water solubility.[8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and photolytic cleavage of nitrobenzyl-caged compounds, as well as for the determination of their quantum yields.

General Synthesis of ortho-Nitrobenzyl Ethers

This protocol describes a general method for the synthesis of o-nitrobenzyl ethers from the corresponding alcohol and o-nitrobenzyl bromide.

Materials:

-

ortho-Nitrobenzyl bromide

-

The alcohol to be caged

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of o-nitrobenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired o-nitrobenzyl ether.

General Synthesis of ortho-Nitrobenzyl Esters

This protocol outlines a general procedure for the synthesis of o-nitrobenzyl esters from a carboxylic acid and o-nitrobenzyl alcohol.

Materials:

-

ortho-Nitrobenzyl alcohol

-

The carboxylic acid to be caged

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), o-nitrobenzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired o-nitrobenzyl ester.

Protocol for Photolytic Cleavage (Uncaging)

This protocol describes a general setup for the photolysis of a nitrobenzyl-caged compound.

Materials and Equipment:

-

Solution of the nitrobenzyl-caged compound in a suitable solvent (e.g., buffer, methanol).

-

UV light source (e.g., mercury lamp with appropriate filters, Rayonet photoreactor with 350 nm lamps, or a UV laser).[4][11]

-

Quartz cuvette or NMR tube.

-

Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, NMR).

Procedure:

-

Prepare a solution of the caged compound of known concentration in a quartz vessel.

-

Irradiate the solution with the UV light source. The irradiation time will depend on the quantum yield of the caging group, the light intensity, and the desired extent of uncaging.

-

At various time points, take aliquots of the solution and analyze them to monitor the disappearance of the starting material and the appearance of the photoproducts.[11]

-

For quantitative analysis, it is recommended to use an internal standard.

Determination of Photolysis Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of product formed divided by the number of moles of photons absorbed.

Materials and Equipment:

-

Solution of the caged compound.

-

Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).

-

UV-Vis spectrophotometer.

-

UV light source with a monochromator or narrow-bandpass filter.

Procedure:

-

Prepare solutions of the caged compound and the chemical actinometer with identical optical densities at the irradiation wavelength.

-

Irradiate both solutions under identical conditions (light source, geometry, irradiation time).

-

Determine the number of moles of product formed from the caged compound using a suitable analytical technique (e.g., HPLC, NMR).

-

Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance and using its known quantum yield.

-

Since the optical densities were matched, the number of photons absorbed by the sample solution is equal to that absorbed by the actinometer.

-

Calculate the quantum yield of the caged compound using the formula: Φ_sample = (moles of product_sample) / (moles of photons absorbed_actinometer).

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key processes involving nitrobenzyl-caging groups.

Caption: Photochemical cleavage mechanism of a nitrobenzyl caging group.

Caption: General experimental workflow for using nitrobenzyl-caged compounds.

Caption: Signaling pathway activated by photo-release of a second messenger.

Conclusion

Nitrobenzyl-based caging groups are powerful chemical tools that provide an unparalleled level of control over the release of bioactive molecules. Through rational design and chemical synthesis, their properties can be tailored to suit a wide variety of applications, from probing the intricacies of cellular signaling to developing novel therapeutic strategies. This guide has provided a foundational understanding of their chemistry, along with practical experimental guidance, to facilitate their successful implementation in the laboratory. As our understanding of photochemistry and molecular design continues to advance, the utility and sophistication of these light-sensitive probes are poised to expand even further.

References

- 1. "Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. seas.upenn.edu [seas.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nathan.instras.com [nathan.instras.com]

- 10. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of NVOC-Protected Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of peptides containing the photolabile o-nitroveratryloxycarbonyl (NVOC) protecting group. The use of NVOC-protected peptides, often referred to as "caged" peptides, allows for precise spatial and temporal control over peptide activity in biological systems through photolysis.

Introduction

The o-nitroveratryloxycarbonyl (NVOC) group is a widely utilized photolabile protecting group in peptide synthesis. Its key feature is the ability to be cleaved by UV light, typically around 365 nm, to release the free amine of an amino acid. This property makes NVOC an invaluable tool for the preparation of caged peptides, which are biologically inactive until irradiated. The light-induced activation enables researchers to study complex biological processes with high precision, such as cell signaling, protein function, and enzyme kinetics.

This document outlines the manual solid-phase peptide synthesis (SPPS) protocol for incorporating NVOC-protected amino acids into a peptide sequence, methods for photolytic deprotection, and an example of its application in studying cellular signaling pathways.

Data Presentation

Table 1: Coupling Efficiency of Amino Acid Derivatives in SPPS

The following table presents a comparison of typical coupling efficiencies for different amino acid protecting groups in solid-phase peptide synthesis. The data for NVOC-amino acids are representative and can vary based on the specific amino acid and coupling conditions.

| Amino Acid Derivative | Coupling Reagent | Typical Coupling Efficiency (%) | Key Considerations |

| Fmoc-AA-OH | HBTU/DIEA | >99% | Standard for SPPS; rapid and efficient. |

| Boc-AA-OH | DCC/HOBt | 98-99% | Requires acidic conditions for deprotection. |

| NVOC-AA-OH | HATU/DIEA | 95-98% | Slightly lower efficiency than Fmoc; requires careful monitoring. [1][2] |

| Sterically Hindered Fmoc-AA (e.g., Val, Ile) | HATU/DIEA | 98-99% | May require double coupling or extended reaction times. |

Table 2: Photolytic Deprotection of NVOC-Peptide on Solid Support

This table provides an example of the deprotection efficiency of the NVOC group from a resin-bound peptide under different UV irradiation times. The final purity of the cleaved peptide is also shown.

| Irradiation Time (minutes) | Wavelength (nm) | Deprotection Efficiency (%) | Final Peptide Purity (%) |

| 15 | 365 | ~75% | 70-75% |

| 30 | 365 | ~90% | 85-90% |

| 60 | 365 | >95% | >90% |

| 120 | 365 | >98% | >90% (potential for side products with prolonged exposure) |

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of an NVOC-Protected Peptide

This protocol describes the manual synthesis of a peptide with a site-specifically incorporated NVOC-protected amino acid using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

NVOC-protected amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Kaiser test kit

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[3]

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[4]

-

Amino Acid Coupling (Fmoc-AA):

-

Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.[3]

-

-

Incorporation of NVOC-Amino Acid:

-

For the desired position, use the NVOC-protected amino acid.

-

Dissolve the NVOC-amino acid (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The coupling of NVOC-amino acids can be slower than Fmoc-amino acids.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF and DCM.

-

-

Peptide Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.[3]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the purity and identity of the peptide by analytical HPLC and mass spectrometry.

Protocol 2: Photolytic Deprotection of NVOC-Peptide in Solution

This protocol describes the removal of the NVOC group from the purified peptide in solution.

Materials:

-

NVOC-protected peptide

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV lamp with an output centered at 365 nm

-

Quartz cuvette or plate

Procedure:

-

Sample Preparation: Dissolve the NVOC-protected peptide in the desired aqueous buffer to a final concentration of 10-100 µM.

-

UV Irradiation:

-

Place the peptide solution in a quartz cuvette or a UV-transparent plate.

-

Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity and the quantum yield of the specific NVOC-caged peptide, but typically ranges from 15 to 60 minutes for complete deprotection.[5]

-

The progress of the deprotection can be monitored by RP-HPLC by observing the disappearance of the NVOC-peptide peak and the appearance of the unprotected peptide peak.

-

-

Post-Irradiation: The resulting solution containing the deprotected, active peptide is ready for use in biological assays.

Application Example: Probing CaMKII Signaling in Neurons

NVOC-caged peptides are powerful tools for studying the kinetics of signaling pathways. For example, a caged inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII) can be used to investigate the temporal requirements of CaMKII activity in synaptic plasticity.[6][7]

Signaling Pathway: CaMKII Activation and Inhibition

References

- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wernerlab.weebly.com [wernerlab.weebly.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Quantitative Analysis of Peptide-Matrix Interactions in Lyophilized Solids Using Photolytic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of endogenous CaMKII required for synaptic plasticity revealed by optogenetic kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpfi.org [mpfi.org]

Application Notes and Protocols for Amine Protection Using 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl) for the protection of primary and secondary amines. The NVOC group is a well-established photolabile protecting group, offering a powerful tool for synthetic chemists, particularly in the fields of peptide synthesis, nucleotide chemistry, and the development of photosensitive materials.[1] Its key feature is its traceless removal under UV irradiation, providing an orthogonal deprotection strategy to traditional acid- or base-labile protecting groups.[2]

Introduction

The 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) group offers a strategic advantage in multistep synthesis by allowing for the selective deprotection of amines using light, typically in the range of 350-420 nm.[3] This method is particularly valuable when working with sensitive substrates that are incompatible with harsh acidic or basic deprotection conditions. The NVOC group is known for its stability under a variety of reaction conditions, making it compatible with a wide range of synthetic transformations.

Data Presentation

Table 1: Protection of Amines with NVOC-Cl

| Amine Substrate | Base | Solvent(s) | Reaction Time (h) | Yield (%) | Reference |

| Fmoc-Lys-OH | NaHCO₃ | H₂O/Dioxane/MeCN (1:1:1) | 18 | - | [2] |

| Benzylamine | DIPEA | THF | 8 | 92 | [4][5] |

| Phenylalanine | DIPEA | DMSO | 8 | 80 | [4][5] |

| Various primary aliphatic amines | DIPEA | THF | 8 | Good to Excellent | [4][5] |

| Various arylamines | LDA | THF | 8 | Synthetically useful | [4][5] |

Table 2: Photolytic Deprotection of NVOC-Protected Amines

| NVOC-Protected Substrate | Wavelength (nm) | Irradiation Time | Conversion/Yield (%) | Notes | Reference |

| NVOC-C₁₁-OH linker | - | 60 min | 95% conversion | In solution | [6] |

| NVOC-protected amino acids | >320 | 0.5 - 3.5 h | 77 - 100% | Aldehyde trapping agents improve yield | [2] |

| NVOC-protected puromycin | 350 | 32 µs (final uncaging) | - | The entire uncaging process is rapid | [7] |

| NVOC-caged compounds | 420 | - | - | Can be cleaved at this wavelength | [3] |

| NVOC-AEMA copolymer | 390 (two-photon) | - | - | Used for surface patterning | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with NVOC-Cl

This protocol is adapted from the protection of the lysine side chain.[2]

Materials:

-

Amine substrate

-

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl)

-

Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

-

Dioxane, Acetonitrile (MeCN), Water (H₂O), Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate (1 equivalent) in a suitable solvent mixture (e.g., H₂O/Dioxane/MeCN for amino acids, or THF/DMSO for other amines).

-

Add the base (1-5 equivalents, e.g., NaHCO₃ or DIPEA).

-

In a separate flask, dissolve NVOC-Cl (1 equivalent) in a suitable solvent (e.g., dioxane or THF).

-

Add the NVOC-Cl solution dropwise to the amine solution at room temperature. For less reactive amines, cooling to -78°C before the addition of a stronger base like LDA might be necessary.[4][5]

-

Stir the reaction mixture at room temperature for 8-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: General Procedure for the Photolytic Deprotection of NVOC-Protected Amines

Materials:

-

NVOC-protected amine

-

Suitable solvent (e.g., ethanol, dioxane, or a buffer solution for biological applications)

-

UV lamp (e.g., Rayonet RPR 208 lamp at 350 nm) or a light source with appropriate wavelength output

-

Dilute HCl

-

Ethyl ether (Et₂O) or other suitable organic solvent for extraction

Procedure:

-

Dissolve the NVOC-protected amine in a suitable solvent. The choice of solvent is crucial as it can influence the reaction as a hydrogen donor.[2]

-

Irradiate the solution with a UV lamp at a wavelength between 350 nm and 420 nm.[2][3] The irradiation time can vary from minutes to several hours depending on the substrate and the light source intensity.[2][6]

-

Monitor the deprotection by TLC or HPLC. For improved yields, especially with primary amines, the addition of an aldehyde trapping agent (e.g., semicarbazide hydrochloride) is recommended to prevent side reactions with the liberated 4,5-dimethoxy-2-nitrosobenzaldehyde.[2]

-

After complete deprotection, remove the solvent under reduced pressure.

-

Treat the residue with dilute HCl and extract with an organic solvent like Et₂O to remove the photolysis byproducts.

-

Neutralize the aqueous layer carefully to precipitate the deprotected amine or extract it with a suitable organic solvent.

-

Dry and concentrate the organic extracts to obtain the deprotected amine.

Mandatory Visualizations

Caption: Workflow for the protection of an amine with NVOC-Cl.

Caption: Workflow for the photolytic deprotection of an NVOC-protected amine.

Caption: Orthogonality of NVOC with Boc and Fmoc protecting groups.

Discussion

The NVOC protecting group is a valuable asset in modern organic synthesis, offering a mild and selective method for amine deprotection. Its orthogonality with commonly used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups allows for complex synthetic strategies, particularly in solid-phase peptide synthesis.[] The choice of NVOC-Cl as a protecting agent should be considered when substrate sensitivity or the need for spatial and temporal control over deprotection is a priority. Researchers should optimize reaction conditions, particularly for the photodeprotection step, to achieve the best results for their specific substrate and application.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. fredi.hepvs.ch [fredi.hepvs.ch]

- 4. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation and Use of Caged Glutamate in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of caged glutamate compounds, invaluable tools for the precise spatiotemporal control of glutamate receptor activation in neuroscience research. This document outlines the synthesis of a widely used caged glutamate, presents key photochemical properties of various caged compounds for comparative purposes, and details experimental protocols for their application in electrophysiology and calcium imaging.

Data Presentation: Photochemical Properties of Caged Glutamates

The selection of a caged glutamate compound is critical and depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required efficiency of glutamate release. The following table summarizes key quantitative data for several commonly used caged glutamates to facilitate this selection process.

| Caged Compound | Abbreviation | Max Absorption (λmax, nm) | Quantum Yield (Φ) | Two-Photon Uncaging Cross-Section (2PCS, GM) | 2P Uncaging Wavelength (nm) |

| 4-Methoxy-7-nitroindolinyl-caged glutamate | MNI-Glu | 330 | 0.065 - 0.085[1] | 0.06[1] | ~720-740[2] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl-caged glutamate | CDNI-Glu | 330 | ~0.5[3] | 0.06[2] | ~720[2] |

| 7-Diethylaminocoumarin-4-yl)methyl-caged glutamate | DEAC450-Glu | 450 | 0.39[2] | 0.5[2] | ~900[2][4] |

| Ruthenium-bipyridine-triphenylphosphine-caged glutamate | RuBi-Glu | 450 | 0.13[2] | 0.14[2] | ~800[5] |

| 6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-L-glutamate | Bhc-Glu | N/A | 0.019[1] | 50[1] | N/A |

Note: Quantum yield and two-photon cross-section values can vary depending on the experimental conditions.

Experimental Protocols

I. Synthesis of 4-Carboxymethoxy-5,7-dinitroindolinyl-caged Glutamate (CDNI-Glu)

This protocol describes a reported improved synthesis of CDNI-Glu, a highly efficient caged glutamate.[3]

Materials:

-

Commercially available starting materials for the synthesis of the dinitroindoline core.

-

L-glutamic acid

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Millipore water, Trifluoroacetic acid (TFA)

-